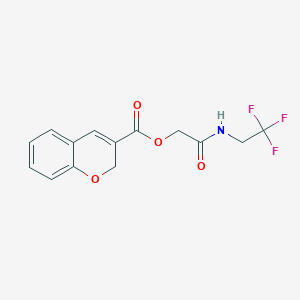
2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a trifluoroethyl group, which can enhance its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2H-chromene-3-carboxylic acid and 2,2,2-trifluoroethylamine.
Coupling Reaction: The carboxylic acid group of 2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. This is followed by the addition of 2,2,2-trifluoroethylamine to form the amide bond.
Oxidation: The resulting intermediate is then oxidized to introduce the oxo group at the 2-position, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 3-(2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl)acrylate
- 4-Acetyl-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1-naphthamide
- tert-Butyl(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate
Uniqueness
2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl 2H-chromene-3-carboxylate is unique due to its specific combination of the chromene core and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12F3NO4 |
|---|---|
Molecular Weight |
315.24 g/mol |
IUPAC Name |
[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H12F3NO4/c15-14(16,17)8-18-12(19)7-22-13(20)10-5-9-3-1-2-4-11(9)21-6-10/h1-5H,6-8H2,(H,18,19) |
InChI Key |
DUECAGYALGZOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















